molecular formula C22H30O3 B5204269 17-hydroxy-6-methylenepregn-4-ene-3,20-dione

17-hydroxy-6-methylenepregn-4-ene-3,20-dione

Cat. No. B5204269
M. Wt: 342.5 g/mol
InChI Key: JKPFAFOFFYRBDB-UHFFFAOYSA-N
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Description

17-hydroxy-6-methylenepregn-4-ene-3,20-dione (17-OHP) is a steroid hormone that plays a crucial role in the regulation of the reproductive system. It is synthesized in the adrenal glands and ovaries and is a precursor to other important hormones such as testosterone and estrogen. In recent years, 17-OHP has gained significant attention in scientific research due to its potential therapeutic applications and physiological effects.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : 17-Hydroxy-6-methylenepregn-4-ene-3,20-dione has been synthesized through various methods. García-Martínez et al. (1993) detailed a three-step synthesis from a related compound, achieving a 35% yield and characterizing the compounds spectroscopically (García‐Martínez, Reyes-López, & Joseph-Nathan, 1993).
  • Stereochemical Analysis : Investigations into the stereochemistry of derivatives of 17-hydroxy-6-methylenepregn-4-ene-3,20-dione have been conducted. Burn et al. (1966) studied the configurations of C6-substituents in related compounds using spectroscopy (Burn, Cooley, Davies, Ellis, Petrow, & Yardley, 1966).

Molecular Interactions and Enzyme Inhibition

  • In Vitro Inhibitory Activity : Bratoeff et al. (2003) evaluated five new progesterone derivatives, including 17-hydroxy-6-methylenepregn-4-ene-3,20-dione, for their inhibitory activity on 5alpha-reductase and affinity for the androgen receptor. This compound demonstrated significant inhibitory activity with an IC50 value of 19 nM (Bratoeff, Ramírez, Flores, Valencia, Sánchez, Heuze, & Cabeza, 2003).

Biochemical Pathways and Enzyme Research

  • Role in Biosynthesis of Corticosteroids : Ewald, Werbin, and Chaikoff (1965) explored the isomerization of 17-hydroxypregn-5-ene-3,20-dione, closely related to 17-hydroxy-6-methylenepregn-4-ene-3,20-dione, by distinct enzymes in the adrenal cortex, highlighting its importance in corticosteroid biosynthesis (Ewald, Werbin, & Chaikoff, 1965).

Synthesis of Derivatives and Analogs

  • Derivative Synthesis : The synthesis of various derivatives of 17-hydroxy-6-methylenepregn-4-ene-3,20-dione has been a focus in steroid chemistry. For instance, Johnston et al. (1968) reported the synthesis of 17-aminopregn-4-ene-3,20-dione and its derivatives (Johnston, Sawicki, Windholz, & Patchett, 1968).

properties

IUPAC Name

17-acetyl-17-hydroxy-10,13-dimethyl-6-methylidene-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h12,16-18,25H,1,5-11H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPFAFOFFYRBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CC(=C)C4=CC(=O)CCC34C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17-Hydroxy-6-methylenepregn-4-ene-3,20-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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